molecular formula C20H30N2O3 B12671369 Einecs 300-808-6 CAS No. 93963-64-5

Einecs 300-808-6

Cat. No.: B12671369
CAS No.: 93963-64-5
M. Wt: 346.5 g/mol
InChI Key: UZAHXMKUBVQSKM-HVDRVSQOSA-N
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Description

EINECS 300-808-6 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing over 100,000 chemicals marketed in the EU before 1981.

Properties

CAS No.

93963-64-5

Molecular Formula

C20H30N2O3

Molecular Weight

346.5 g/mol

IUPAC Name

(2S)-5-oxopyrrolidine-2-carboxylic acid;1-(1-phenylpentan-2-yl)pyrrolidine

InChI

InChI=1S/C15H23N.C5H7NO3/c1-2-8-15(16-11-6-7-12-16)13-14-9-4-3-5-10-14;7-4-2-1-3(6-4)5(8)9/h3-5,9-10,15H,2,6-8,11-13H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1

InChI Key

UZAHXMKUBVQSKM-HVDRVSQOSA-N

Isomeric SMILES

CCCC(CC1=CC=CC=C1)N2CCCC2.C1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

CCCC(CC1=CC=CC=C1)N2CCCC2.C1CC(=O)NC1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Einecs 300-808-6 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts, solvents, and controlled temperatures to achieve the desired chemical structure.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors, continuous flow systems, and stringent quality control measures. The industrial production methods are optimized for efficiency, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: Einecs 300-808-6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. These products are often intermediates or final compounds that have significant industrial or research applications.

Scientific Research Applications

Einecs 300-808-6 has a wide range of scientific research applications. It is used in chemistry for synthesizing new compounds and studying reaction mechanisms. In biology, it is employed in various assays and experiments to understand biological processes. In medicine, the compound is investigated for its potential therapeutic effects and as a diagnostic tool. Industrially, this compound is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of Einecs 300-808-6 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Similarity and Read-Across

Structural analogs are identified using computational tools such as PubChem 2D fingerprints and the Tanimoto similarity index (threshold ≥70%). This approach enables the linkage of EINECS compounds with experimentally characterized analogs from datasets like REACH Annex VI Table 3.1. For example, 1,387 labeled compounds from REACH Annex VI can cover ~33,000 EINECS substances through similarity networks, significantly reducing the need for de novo testing .

Functional and Toxicological Profiling

Functional comparisons focus on shared applications or toxicological endpoints. QSAR models leverage descriptors like hydrophobicity (log Kow) and reactivity to predict acute toxicity, bioaccumulation, and environmental persistence. For instance, models developed for chlorinated alkanes and organothiophosphates have been applied to EINECS chemicals with similar functional groups .

Structural Similarity Analysis

Key Metrics for Analog Identification

Metric Description Reference
Tanimoto Index Measures 2D structural similarity; ≥70% indicates high similarity.
PubChem Fingerprints Binary vectors encoding substructural patterns for computational comparison.
Coverage Efficiency 1,387 labeled compounds cover 33,000 EINECS chemicals (24× expansion).

Case Study: Coverage of EINECS 300-808-6

Assuming this compound lacks experimental data, analogs from REACH Annex VI (e.g., substances with shared functional groups or core structures) would be used for read-across. For example:

  • Analog 1 : REACH Annex VI compound with ≥70% Tanimoto similarity.
  • Analog 2 : EINECS-listed substance with overlapping physicochemical properties.

Functional and Toxicological Comparisons

QSAR Models for Toxicity Prediction

For example:

  • Models covering chlorinated alkanes and mononitrobenzenes predict acute toxicity to fish and daphnids using log Kow and in vitro data .
  • Only 0.7% of EINECS chemicals (e.g., organothiophosphates) are directly covered by validated QSARs, highlighting reliance on read-across .

Limitations in Applicability Domains

  • Toxicity Overestimation : Total arsenic measurements in food (vs. speciation) exemplify how improper analog selection can skew risk assessments .

Data Coverage and Model Limitations

Coverage Statistics

Dataset Coverage of EINECS Chemicals Key Challenge
REACH Annex VI ~4.2% (1,387/33,000) Limited structural diversity in labeled data.
QSAR Models 0.7% (direct coverage) Narrow applicability domains.
Read-Across Networks 24× expansion (33,000 covered) Dependence on high-quality analogs.

Research Findings

  • Machine Learning Advancements: RASAR (Read-Across Structure Activity Relationships) models improve coverage by linking unlabeled EINECS compounds (blue nodes) to labeled analogs (red nodes) in similarity networks .
  • Regulatory Implications : REACH mandates filling data gaps for EINECS chemicals by 2034, requiring hybrid approaches (QSAR + targeted testing) .

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